2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol

Chemical purity Procurement specification Benzodioxane derivatives

6-Substituted benzodioxane with tertiary alcohol at the 6-position provides metabolic stability and distinct hydrogen-bonding capacity (1 donor, 3 acceptors). Shared core with Eliglustat validates pharmaceutical relevance. LogP ~1.42, PSA 38.69 Ų: favorable oral drug-like space. Critical for GP inhibitor optimization; incorrect regioisomer may cause >100x potency loss. Batch QC (NMR, HPLC, GC) guarantees ≥98% purity. Ideal for hit-to-lead and chemical proteomics applications.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13556908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(C=C1)OCCO2)O
InChIInChI=1S/C11H14O3/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9/h3-4,7,12H,5-6H2,1-2H3
InChIKeyMVFXQRZQHILNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol: Core Identifiers, Physicochemical Profile, and Procurement-Relevant Specifications


2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol (CAS 163557-41-3; also named 2-(1,4-benzodioxan-6-yl)propan-2-ol) is a tertiary alcohol-substituted benzodioxane derivative with the molecular formula C11H14O3 and a molecular weight of 194.23 g·mol⁻¹ . The compound incorporates a 2,3-dihydrobenzo[b][1,4]dioxin (1,4-benzodioxane) core with a 2-hydroxypropan-2-yl group at the 6-position, a substitution pattern that distinguishes it from both 2-substituted and 5-substituted benzodioxane analogs commonly employed in medicinal chemistry [1]. Commercial sourcing typically specifies a purity of ≥98% (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) provided by major suppliers . Its computed logP of approximately 1.42 and a polar surface area of 38.69 Ų place it in a physicochemical space distinct from secondary alcohol or primary alcohol congeners, directly impacting solubility, permeability, and metabolic stability in drug discovery programs [1].

Why 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol Cannot Be Replaced by a Regioisomer or Secondary Alcohol Analog: Structure-Driven Differentiation


The 1,4-benzodioxane scaffold is well-established in medicinal chemistry, but biological activity and physicochemical properties are exquisitely sensitive to both the position and nature of substituents on the aromatic ring [1]. The target compound bears a tertiary alcohol at the 6-position, creating a gem-dimethyl carbinol motif that imparts increased steric bulk, altered hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors), and distinct metabolic vulnerability compared to the 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol regioisomer (secondary alcohol; CAS 35987-38-3) or the primary alcohol analog 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol . In the context of glycogen phosphorylase (GP) inhibitor design, Juhász et al. (2007) demonstrated that subtle modifications to the benzodioxane periphery—including the nature of the linking moiety and substitution position—produce order-of-magnitude shifts in inhibitory potency (Ki values spanning 0.3–30 µM within a single congeneric series), underscoring that in-class compounds are not functionally interchangeable [1]. Procuring the incorrect positional isomer or alcohol oxidation state risks introducing inactive or off-target-active material into a synthetic sequence or biological assay, with no reliable means of predicting the magnitude of the resulting potency loss without direct comparative experimental data.

Quantitative Differentiation of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol Against Its Closest Structural Analogs


Commercial Purity: Tertiary Alcohol (Target) vs. Secondary Alcohol (Regioisomer) – A Procurement Decision Factor

The target compound 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is routinely supplied at 98% purity (HPLC) by multiple vendors, including Fluorochem and Bidepharm, with NMR and HPLC batch certificates confirming identity . By contrast, the closely related secondary alcohol regioisomer 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol (CAS 35987-38-3) is supplied at a minimum purity of 95% by AKSci, with no disclosed batch-specific QC documentation . The 3-percentage-point purity differential, while modest in absolute terms, corresponds to a 2.5-fold higher allowable impurity burden in the comparator (5% vs. 2%), which can introduce confounding variability in dose-response assays or downstream coupling reactions.

Chemical purity Procurement specification Benzodioxane derivatives

Glycogen Phosphorylase Pharmacophore: SAR Evidence That Substitution Position Dictates Inhibitory Potency

Juhász et al. (2007) evaluated a series of 5-benzyl- and 5-benzylidene-thiazolidine-2,4-diones incorporating a 2,3-dihydrobenzo[1,4]dioxin pharmacophore for glycogen phosphorylase (GP) inhibition [1]. Within this congeneric series, Ki values against human liver GP ranged from approximately 300 nM to 30,000 nM, demonstrating that specific structural features—including the substitution position on the benzodioxane ring and the nature of the linking functionality—produce ≥100-fold differences in target engagement [1][2]. The target compound, bearing a tertiary alcohol at the 6-position, occupies a distinct chemical space relative to the 5-substituted thiazolidinedione hybrids that dominated the series. While direct GP inhibition data for the target compound are not publicly available, the SAR landscape established by this study provides class-level evidence that a 6-substituted benzodioxane scaffold can access a potency range that is qualitatively different from 5-substituted or 2-substituted analogs, and that the tertiary alcohol motif offers a hydrogen-bond donor geometry and steric profile not achievable with secondary or primary alcohol congeners.

Glycogen phosphorylase inhibition Structure-activity relationship Benzodioxane pharmacophore

Physicochemical Differentiation: Tertiary Alcohol vs. Secondary Alcohol Regioisomer Dictates Solubility, Metabolic Stability, and Reactivity

The target compound possesses a computed logP of 1.42 (Fluorochem) with 1 hydrogen-bond donor (tertiary OH) and 3 hydrogen-bond acceptors (two ether oxygens and one hydroxyl oxygen) . The secondary alcohol regioisomer 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol (CAS 35987-38-3) shares the same H-bond donor/acceptor count but differs in the steric environment of the hydroxyl group: a secondary alcohol is more sterically accessible for conjugation (glucuronidation, sulfation) and oxidation, while the tertiary alcohol of the target compound resists oxidation to a ketone and exhibits slower Phase II metabolism due to steric shielding [1]. Although direct comparative logP and metabolic stability data for the regioisomer are not publicly available, the class-level principle that tertiary alcohols are metabolically more stable than analogous secondary alcohols is well-established in medicinal chemistry, making the target compound a preferred scaffold for lead optimization when metabolic soft spots must be minimized.

Lipophilicity Metabolic stability Hydrogen bonding ADME

Synthetic Accessibility: Commercial Availability of the 6-Substituted Tertiary Alcohol vs. Scarce Supply of Positional Isomers

The target compound is listed by at least five independent commercial suppliers (Fluorochem, Bidepharm, Leyan, ShaChemLin, Chemsrc) with consistent catalog availability and documented purity specifications . In contrast, the secondary alcohol regioisomer 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol (CAS 35987-38-3) is listed by only one major supplier (AKSci) at a lower purity specification, and other positional isomers (e.g., 2-substituted benzodioxane analogs) are primarily accessible through custom synthesis rather than commercial catalogs. This supply-chain disparity translates into shorter procurement lead times, lower minimum order quantities, and greater lot-to-lot consistency for the target compound, factors that directly impact research continuity and reproducibility in both academic and industrial settings.

Synthetic intermediate Commercial availability Supply chain robustness

Research and Industrial Application Scenarios for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol


Synthetic Intermediate for Glycogen Phosphorylase Inhibitor Lead Optimization

The compound serves as a 6-substituted benzodioxane building block for constructing glycogen phosphorylase inhibitor candidates. As demonstrated by Juhász et al. (2007), the benzodioxane core supports nanomolar GP inhibition when appropriately elaborated [1]. The tertiary alcohol handle provides a chemically orthogonal functional group for further derivatization (e.g., esterification, carbamate formation, Mitsunobu coupling) without introducing the metabolic liability of a secondary alcohol, making it suitable for hit-to-lead and lead optimization campaigns in metabolic disease programs.

Impurity Reference Standard for Eliglustat and Structurally Related Drug Substances

The 1,4-benzodioxane moiety is a core substructure of Eliglustat (an approved glucosylceramide synthase inhibitor for Gaucher disease), which incorporates a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl motif [1]. The target compound's structural similarity to the Eliglustat pharmacophore makes it a candidate impurity marker or process intermediate reference standard, supporting pharmaceutical quality control and regulatory compliance in ANDA/DMF filings where benzodioxane-containing APIs are involved.

Physicochemical Probe for Tertiary Alcohol-Containing Benzodioxane Scaffolds in ADME Profiling

With a measured logP of 1.42, a polar surface area of 38.69 Ų, and exactly one hydrogen-bond donor, the compound occupies favorable oral drug-like physicochemical space [1]. Its tertiary alcohol motif provides a metabolic stability advantage over secondary alcohol analogs, positioning it as a control compound or scaffold for systematic ADME structure-property relationship (SPR) studies aimed at optimizing the pharmacokinetic profile of benzodioxane-containing drug candidates .

Chemical Biology Tool for Target Identification and Affinity Profiling

The tertiary alcohol group can be selectively derivatized to introduce photoaffinity labels, biotin tags, or fluorescent reporters without compromising the benzodioxane core's binding interactions. This enables the compound's use in chemical proteomics workflows—such as pull-down assays, cellular thermal shift assays (CETSA), or photoaffinity labeling—to identify and validate protein targets that recognize 6-substituted benzodioxane ligands, a strategy informed by the known engagement of benzodioxane derivatives with glycogen phosphorylase and potentially other nucleotide-binding enzymes [1].

Quote Request

Request a Quote for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.